molecular formula C10H16Cl2N4 B2542055 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride CAS No. 1353947-71-3

1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride

Cat. No.: B2542055
CAS No.: 1353947-71-3
M. Wt: 263.17
InChI Key: GOEMCZRMAKVDJK-UHFFFAOYSA-N
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Description

1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride is a chemical compound with the molecular formula C10H16Cl2N4 It is characterized by the presence of a pyrimidine ring substituted with a chlorine and a methyl group, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 4-chloro-5-methylpyrimidine.

    Introduction of the Diazepane Ring: The diazepane ring is introduced via a nucleophilic substitution reaction, where the pyrimidine derivative reacts with a diazepane precursor under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-amine hydrochloride
  • 1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-ylamine hydrochloride

Uniqueness

1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride is unique due to its diazepane ring, which imparts distinct chemical and biological properties compared to similar compounds with piperidine rings. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1-(4-chloro-5-methylpyrimidin-2-yl)-1,4-diazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4.ClH/c1-8-7-13-10(14-9(8)11)15-5-2-3-12-4-6-15;/h7,12H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEMCZRMAKVDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)N2CCCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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